Thietan-3-amine hydrobromide
Overview
Description
Thietan-3-amine hydrobromide is a chemical compound with the molecular formula C3H8BrNS and a molecular weight of 170.07 g/mol . It is a derivative of thietane, a four-membered sulfur-containing heterocycle.
Preparation Methods
The synthesis of thietan-3-amine hydrobromide involves several methods, including nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, and nucleophilic cyclizations . One common synthetic route involves the reaction of chloromethyloxirane with hydrogen sulfide and barium hydroxide to form thietan-3-ol, which is then transformed into thietan-3-amine . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Thietan-3-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated products.
Cyclization: It can participate in cyclization reactions to form larger heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and various heterocyclic compounds .
Scientific Research Applications
Thietan-3-amine hydrobromide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: It is used in the study of sulfur metabolism and enzyme interactions involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thietan-3-amine hydrobromide involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its sulfur atom can participate in redox reactions, influencing cellular redox states and enzyme activities . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Thietan-3-amine hydrobromide can be compared with other sulfur-containing heterocycles such as thiiranes, oxiranes, and aziridines . Unlike thiiranes, which are three-membered rings, this compound has a four-membered ring, providing different reactivity and stability profiles . Compared to oxiranes and aziridines, this compound offers unique sulfur chemistry that can be exploited in various synthetic and biological applications .
Similar compounds include:
Thiiranes: Three-membered sulfur-containing heterocycles.
Oxiranes: Three-membered oxygen-containing heterocycles.
Aziridines: Three-membered nitrogen-containing heterocycles.
This compound stands out due to its unique combination of sulfur chemistry and amine functionality, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
thietan-3-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.BrH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWLNHQBDHXNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693516 | |
Record name | Thietan-3-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943437-99-8 | |
Record name | Thietan-3-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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